
1(6H)-Pyridazinecarboxylic acid methyl ester
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Overview
Description
1(6H)-Pyridazinecarboxylic acid methyl ester is an organic compound belonging to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazinecarboxylic acid methyl ester typically involves the esterification of pyridazinecarboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1(6H)-Pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield pyridazinecarboxylic acid and methanol. This reaction can be catalyzed by either acids or bases.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst. For example, hydrochloric acid or sodium hydroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Pyridazinecarboxylic acid and methanol.
Reduction: Pyridazinecarboxylic alcohol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 1(6H)-Pyridazinecarboxylic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are often utilized in the development of agrochemicals and pharmaceuticals due to their reactive functional groups .
- Catalyst Development : The compound has been investigated for its potential role in catalysis, particularly in reactions involving carbon-carbon bond formation. Studies have shown that modifications to the pyridazine structure can enhance catalytic activity .
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial properties. It has been studied as a glutamate racemase inhibitor, which is significant for bacterial cell wall synthesis .
- Pharmacological Studies : Ongoing pharmacological studies aim to explore the therapeutic potential of this compound in treating various diseases, including fibrotic conditions and certain types of cancer. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
- Therapeutic Applications : The compound is under investigation for its role as a therapeutic agent due to its unique structure that allows for specific interactions with biological macromolecules. Preliminary studies suggest it could be beneficial in developing new treatments for diseases associated with metabolic disorders .
- Drug Formulation : As a methyl ester, this compound can be modified to enhance solubility and bioavailability in drug formulations. This property is crucial for improving the pharmacokinetic profiles of new drugs derived from pyridazine structures .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control substances.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 15 | 0 |
Escherichia coli | 12 | 0 |
Pseudomonas aeruginosa | 10 | 0 |
Mechanism of Action
The mechanism of action of 1(6H)-Pyridazinecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazinecarboxylic acid: The parent compound, which lacks the ester group.
Pyridazinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Pyridazinecarboxylic acid propyl ester: Contains a propyl ester group.
Uniqueness
1(6H)-Pyridazinecarboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Biological Activity
1(6H)-Pyridazinecarboxylic acid methyl ester (CAS Number: 12200758) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
The compound features a pyridazine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. The compound's mechanism appears to involve the suppression of NF-κB signaling pathways, leading to reduced inflammation .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant free radical scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential use in combating oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various microbial strains, researchers tested the efficacy of this compound in combination with traditional antibiotics. The results showed enhanced antimicrobial activity when combined with amoxicillin against resistant strains of E. coli, suggesting a synergistic effect that could be leveraged in clinical applications .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of this compound involved animal models of acute inflammation. Mice treated with this compound exhibited significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential therapeutic role in inflammatory conditions .
Properties
CAS No. |
55306-94-0 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 3H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)8-5-3-2-4-7-8/h2-4H,5H2,1H3 |
InChI Key |
BPUMCLWQANDPRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC=CC=N1 |
Origin of Product |
United States |
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